![molecular formula C12H14F2O2 B3030901 (4-tert-Butylphenyl)difluoroacetic acid CAS No. 1027514-14-2](/img/structure/B3030901.png)
(4-tert-Butylphenyl)difluoroacetic acid
Overview
Description
“(4-tert-Butylphenyl)difluoroacetic acid” is a chemical compound . It is related to 4-tert-Butylphenol, which is an organic compound with the formula (CH3)3CC6H4OH . This compound is a white solid with a distinct phenolic odor and dissolves in basic water .
Chemical Reactions Analysis
Difluoroacetic acid, a related compound, is a dihalogenocarboxylic acid and a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms . In solution, it dissociates to form difluoroacetate ions .Scientific Research Applications
Synthesis and Characterization of Soluble Seco-Porphyrazines with Bulky Substituents : This research discusses the synthesis of magnesium porphyrazinate with eight (4-tert-butylphenyl) units on the periphery. The product, octakis(4-tert-butylphenyl)-2-seco-porphyrazine-2,3-dione, was further reacted to create metallo derivatives, which were characterized using various analytical techniques (Gonca & Keskin, 2009).
Radiochemical Synthesis of [18F]4‐Fluorophenols : This study explores a one-pot protocol for synthesizing [18F]4-fluorophenols, using O-unprotected 4-tert-butyl phenols as precursors. The methodology employed can be completed in less than 30 minutes and utilizes either standard or microfluidic technology (Gao et al., 2012).
Synthesis of the Acaricide Cyflumetofen : The synthesis of the intermediate of methyl 2-(4-tert-butylphenyl)cyanoacetate, a key component in producing the acaricide cyflumetofen, is detailed in this research. It involves a series of chemical reactions starting from 4-tert-butylphenylacetonitrile (Qing, 2013).
Fluorinated Amino Acids for 19F NMR Applications : This paper discusses the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline and their incorporation in peptides for sensitive detection by 19F NMR. These amino acids exhibit distinct conformational preferences and are useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Study of Potential Carcinostatics : Research into the synthesis and biological properties of d- and l-beta, beta-difluoroaspartic acid and beta, beta-difluoroasparagine, which were prepared from di-tert-butyl beta, beta-difluorooxaloacetate. These compounds were investigated for their potential as carcinostatics (Hageman et al., 1977).
Synthesis of 4-Fluorophenols from 4-tert-Butylphenols : This study describes a method to transform 4-tert-butylphenols into 4-fluorophenols through a two-step procedure involving oxidative fluorination and acid-catalyzed aromatization (Bienvenu et al., 2002).
Synthesis and Applications of Fluorous Silyl Protecting Groups : This research explores the development of fluorous alkoxysilyl protecting groups, particularly tert-butylphenyl-1H,1H,2H,2H-heptadecafluorodecyloxysilyl (BPFOS) ethers, which exhibit remarkable acid stability and simplify protection-purification-deprotection schemes (Röver & Wipf, 1999).
Study of Amine-TFA Self Assembly : The formation of supramolecular assemblies between amines and trifluoroacetic acid was analyzed using electrospray ionization mass spectrometry. This study highlights the distinctive association behavior of different types of amines with trifluoroacetic acid, indicating a strong influence of steric effects (Denekamp & Egbaria, 2004).
Safety And Hazards
properties
IUPAC Name |
2-(4-tert-butylphenyl)-2,2-difluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-11(2,3)8-4-6-9(7-5-8)12(13,14)10(15)16/h4-7H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCTMODTJDWCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220654 | |
Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butylphenyl)difluoroacetic acid | |
CAS RN |
1027514-14-2 | |
Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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